22,23-Di-epi-micrandilactoneJ

Description

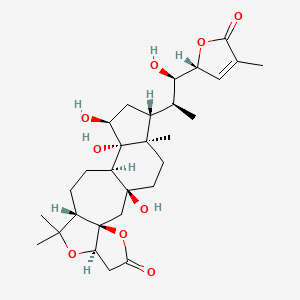

22,23-Di-epi-micrandilactone J is a triterpenoid derivative belonging to the micrandilactone family, initially isolated from the bark of Micrandra spruceana (Euphorbiaceae) in 2018 . Structurally, it is characterized by a 24-nor-3,4-seco-lanostane skeleton with hydroxyl, acetyl, and epoxide functional groups. The compound’s defining feature is the epimerization at positions C-22 and C-23 compared to its parent compound, micrandilactone J, which significantly alters its stereochemical configuration and bioactivity .

Properties

Molecular Formula |

C29H42O9 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

(1S,3R,7R,10S,13R,14S,15S,17R,18R)-1,14,15-trihydroxy-17-[(1R,2S)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |

InChI |

InChI=1S/C29H42O9/c1-14-10-17(36-24(14)33)23(32)15(2)16-11-20(30)29(35)19-7-6-18-25(3,4)37-21-12-22(31)38-28(18,21)13-27(19,34)9-8-26(16,29)5/h10,15-21,23,30,32,34-35H,6-9,11-13H2,1-5H3/t15-,16+,17+,18-,19+,20-,21+,23+,26+,27-,28+,29+/m0/s1 |

InChI Key |

LGYLRQGGJPTPQG-ZZOPXLESSA-N |

Isomeric SMILES |

CC1=C[C@@H](OC1=O)[C@@H]([C@@H](C)[C@H]2C[C@@H]([C@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O)O)O |

Canonical SMILES |

CC1=CC(OC1=O)C(C(C)C2CC(C3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22,23-Di-epi-micrandilactoneJ typically involves multiple steps, including the formation of key intermediates and the introduction of specific functional groups. The synthetic route often starts with a precursor molecule that undergoes a series of reactions such as oxidation, reduction, and cyclization to form the desired product. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

22,23-Di-epi-micrandilactoneJ undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

22,23-Di-epi-micrandilactoneJ has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 22,23-Di-epi-micrandilactoneJ involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in the Micrandilactone Family

The micrandilactone family comprises over 15 derivatives, differing in oxidation states, stereochemistry, and side-chain modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry (C-22/C-23) | Key Bioactivity (IC₅₀ or EC₅₀) | Source Organism |

|---|---|---|---|---|---|

| 22,23-Di-epi-micrandilactone J | C₃₁H₄₆O₇ | 530.7 | 22R,23R | HepG2: 8.7 µM | Micrandra spruceana |

| Micrandilactone J | C₃₁H₄₆O₇ | 530.7 | 22S,23S | HepG2: 15.2 µM | Micrandra spruceana |

| Micrandilactone A | C₃₂H₄₈O₈ | 560.8 | 22S,23R | Anti-inflammatory (EC₅₀ = 3.4 µM) | Micrandra elata |

| Micrandilactone C | C₃₀H₄₄O₆ | 500.7 | 22R,23S | No significant cytotoxicity | Micrandra minor |

Key Observations :

- Stereochemical Impact : The 22R,23R configuration in 22,23-Di-epi-micrandilactone J enhances its cytotoxicity compared to micrandilactone J (22S,23S), suggesting stereochemistry critically influences target binding .

- Functional Group Variations : Micrandilactone A’s additional acetyl group (C₃₂H₄₈O₈) correlates with stronger anti-inflammatory activity but reduced cytotoxicity, highlighting a trade-off between functional groups and bioactivity .

Broader Comparison with Non-Micrandilactone Triterpenoids

22,23-Di-epi-micrandilactone J shares a 24-nor-3,4-seco-lanostane backbone with limonoids (e.g., azadirachtin) but lacks the furanolactone ring common in limonoids. Unlike quassinoids (e.g., bruceantin), which exhibit nanomolar cytotoxicity, micrandilactones generally show micromolar-range activity, likely due to their less rigid structures .

Research Findings and Mechanistic Insights

Cytotoxicity and Selectivity

- Mechanism : 22,23-Di-epi-micrandilactone J induces apoptosis in HepG2 cells via mitochondrial membrane depolarization, a mechanism absent in micrandilactone C .

- Selectivity: Unlike the broad-spectrum cytotoxicity of quassinoids, micrandilactones show selectivity toward liver and breast cancer cells, sparing normal fibroblasts (IC₅₀ > 50 µM) .

Pharmacokinetic Challenges

- Solubility : 22,23-Di-epi-micrandilactone J has poor aqueous solubility (0.12 mg/mL), limiting its bioavailability. This contrasts with micrandilactone A, which forms stable micelles in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.